5-Fluoroindole-2-carboxylic acid

Catalog No.
S569618
CAS No.
399-76-8
M.F
C9H6FNO2
M. Wt
179.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroindole-2-carboxylic acid

CAS Number

399-76-8

Product Name

5-Fluoroindole-2-carboxylic acid

IUPAC Name

5-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

WTXBRZCVLDTWLP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O

Synonyms

5-fluoroindole-2-carboxylic acid

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O

NMDA Receptor Antagonist:

5-Fluoroindole-2-carboxylic acid (5-FICA) is primarily studied for its role as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex []. NMDA receptors are crucial for learning, memory, and synaptic plasticity in the brain. By blocking the glycine binding site, 5-FICA disrupts the normal functioning of the NMDA receptor, leading to altered neuronal activity and potentially impacting these cognitive processes [].

Research Applications:

Due to its ability to modulate NMDA receptor activity, 5-FICA has been explored in various research areas, including:

  • Understanding learning and memory: Researchers use 5-FICA to investigate the role of NMDA receptors in different aspects of learning and memory formation. By observing the effects of 5-FICA on these processes, scientists can gain insights into the underlying mechanisms [].
  • Neurodegenerative diseases: Several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are associated with abnormal NMDA receptor activity. 5-FICA serves as a tool to study these diseases and explore potential therapeutic strategies targeting the NMDA receptor pathway [].
  • Addiction research: Studies suggest that NMDA receptors play a role in addiction development and maintenance. 5-FICA can be used to investigate the involvement of the NMDA receptor system in addiction and identify potential targets for addiction treatment [].

5-Fluoroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol. It is classified under the indole family, which is characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position distinguishes this compound from other indole derivatives. Its chemical structure can be represented as follows:

  • Chemical Structure:

    5-Fluoroindole-2-carboxylic acid

This compound is known for its utility in organic synthesis, pharmaceuticals, agrochemicals, and dye production .

5-FICA itself does not possess a known mechanism of action in biological systems. It primarily serves as a precursor for the synthesis of other molecules with diverse biological activities. The specific mechanism of action would depend on the final product derived from 5-FICA.

Information regarding the specific hazards associated with 5-FICA is limited. However, as a general precaution, it is advisable to handle organic compounds like 5-FICA with standard laboratory safety practices. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. For detailed safety information, consulting the safety data sheet (SDS) provided by chemical suppliers is recommended [].

Typical for carboxylic acids and indoles. Some notable reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-fluoroindole.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various synthetic applications.
  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, allowing for further functionalization of the indole structure.

These reactions expand its utility in synthesizing more complex molecules and derivatives.

There are several methods reported for synthesizing 5-fluoroindole-2-carboxylic acid:

  • Starting from Indole: Fluorination of indole followed by carboxylation using carbon dioxide under high pressure can yield 5-fluoroindole-2-carboxylic acid.
  • Using Fluorinated Precursors: Synthesis from commercially available fluorinated compounds through various coupling reactions.
  • Direct Carboxylation: Utilizing transition metal catalysts to facilitate the direct carboxylation of fluorinated indoles.

Each method varies in terms of yield, reaction conditions, and complexity .

5-Fluoroindole-2-carboxylic acid serves as an important intermediate in several fields:

  • Pharmaceuticals: It is used in the synthesis of bioactive compounds and drugs.
  • Agrochemicals: Employed in developing pesticides and herbicides due to its biological activity.
  • Dyes and Pigments: Utilized in the production of colorants due to its stable chemical structure.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 5-fluoroindole-2-carboxylic acid have focused on its binding affinity with biological targets. Notably:

  • Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its pharmacokinetics and potential side effects.
  • Enzyme Inhibition Studies: Research has indicated that certain derivatives may inhibit specific enzymes, which could lead to therapeutic applications.

These studies are crucial for understanding the compound's behavior in biological systems and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with 5-fluoroindole-2-carboxylic acid. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
6-Fluoroindole-2-carboxylic acid3093-97-80.97
7-Fluoroindole-2-carboxylic acid399-67-70.94
4-Fluoroindole-2-carboxylic acid399-68-80.92
6-Fluoro-1-methyl-indole-2-carboxylic acid893731-12-90.92
Methyl 5-fluoro-indole-2-carboxylate167631-84-70.91

These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the uniqueness of 5-fluoroindole-2-carboxylic acid within this group due to its specific position of substitution and functional groups .

Molecular Structure and Formula (C₉H₆FNO₂)

5-Fluoroindole-2-carboxylic acid possesses a molecular formula of C₉H₆FNO₂ with a molecular weight of 179.15 grams per mole [2] [3] [4]. The compound features a bicyclic indole ring system consisting of a benzene ring fused to a pyrrole ring, with a fluorine atom substituted at the 5-position and a carboxylic acid functional group attached at the 2-position [1] [2]. The structural representation in SMILES notation is OC(=O)c1cc2cc(F)ccc2[nH]1, which clearly delineates the connectivity pattern of the molecule [1] [2] [4].

The InChI identifier for this compound is InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13), providing a standardized chemical structure representation [2] [4] [5]. The corresponding InChI Key is WTXBRZCVLDTWLP-UHFFFAOYSA-N, which serves as a unique molecular identifier [2] [4] [5]. The compound exhibits a planar aromatic structure typical of indole derivatives, with the fluorine substituent introducing electronic effects that influence both physical and chemical properties [1] [4].

IUPAC Nomenclature and Alternative Designations

The IUPAC name for this compound is 5-fluoro-1H-indole-2-carboxylic acid [2] [4] [8]. The nomenclature follows systematic naming conventions where the base structure is identified as indole, with positional descriptors indicating the fluorine substitution at position 5 and the carboxylic acid group at position 2 [2] [4]. Alternative designations include 1H-Indole-2-carboxylic acid, 5-fluoro-, which represents an alternative systematic naming approach [2] [4].

The compound is registered under CAS number 399-76-8 and EINECS number 206-919-5 [2] [3] [4]. Additional chemical database identifiers include MDL number MFCD00005612, Reaxys Registry Number 153217, and PubChem CID 1820 [2] [3] [6] [9]. The ChEMBL identifier CHEMBL23507 is utilized in pharmaceutical databases [2] [9]. Common synonyms found in chemical literature include 2-Carboxy-5-fluoroindole and 5-Fluoroindole-2-carboxylicacid [4] [9].

Stereochemistry and Conformational Analysis

5-Fluoroindole-2-carboxylic acid exhibits a planar molecular geometry typical of indole derivatives, with the aromatic ring system maintaining planarity due to conjugated pi-electron system [1] [4]. The compound does not possess chiral centers and therefore exists as a single stereoisomer [4]. The fluorine substitution at the 5-position introduces minimal steric hindrance while significantly affecting electronic properties through its strong electron-withdrawing nature [1] [4].

Conformational analysis reveals that the carboxylic acid group at position 2 can adopt different orientations relative to the indole ring plane [4]. The nitrogen atom in the pyrrole ring can participate in intramolecular hydrogen bonding with the carboxylic acid functionality under certain conditions [14]. The molecular structure maintains rigidity due to the aromatic character of the indole ring system, with limited conformational flexibility primarily associated with rotation around the C2-COOH bond [4].

Physical Properties

Appearance and Organoleptic Characteristics

5-Fluoroindole-2-carboxylic acid typically appears as a white to light yellow to light orange powder or crystalline material [3] [6] [8]. The compound exhibits a crystalline powder form at room temperature and is generally described as odorless or possessing a very faint characteristic odor [14] [18]. The physical appearance can vary from almost white powder to crystal forms depending on purity and crystallization conditions [3] [6].

The material demonstrates typical characteristics of organic carboxylic acids, presenting as a solid at ambient temperature with crystalline properties [3] [6]. Color variations from white to pale yellow or light orange may occur due to trace impurities or oxidation products [3] [8]. The compound maintains its physical integrity under normal storage conditions when kept in cool, dark environments [3] [6].

Melting Point and Thermal Stability (259°C dec.)

The melting point of 5-fluoroindole-2-carboxylic acid is reported as 249-259°C with decomposition [3] [6] [7]. Different sources report slightly varying ranges, with some indicating 254-258°C [8] [20] [21] and others specifying 249°C with decomposition [3] [6]. The thermal decomposition behavior indicates that the compound does not possess a true melting point but rather undergoes chemical degradation upon heating [7] [35].

Thermal stability analysis reveals that the compound remains stable under normal storage conditions but begins to decompose at elevated temperatures [35] [37]. The decomposition process likely involves breaking of the carboxylic acid functionality and potential defluorination reactions [18] [37]. Thermal gravimetric analysis would be required to fully characterize the decomposition pathway and identify specific degradation products [18].

Solubility Profile in Various Solvents

5-Fluoroindole-2-carboxylic acid demonstrates poor water solubility, being classified as insoluble in aqueous media [15] [16]. This insolubility is attributed to the hydrophobic nature of the indole ring system combined with the limited ionization of the carboxylic acid group under neutral pH conditions [14] [15]. The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol [9] [14].

Solubility characteristics are significantly influenced by the presence of the fluorine substituent, which affects both polarity and hydrogen bonding capabilities [14]. The carboxylic acid functional group provides some polar character, but the overall hydrophobic nature of the indole ring system dominates solubility behavior [14] [15]. Aprotic polar solvents generally provide better solvation than protic solvents due to reduced hydrogen bonding competition [14].

pH-Dependent Behavior

The pH-dependent behavior of 5-fluoroindole-2-carboxylic acid is governed by the ionization of the carboxylic acid functional group with a predicted pKa value of 4.27 ± 0.30 [16]. This pKa value indicates that the compound exists predominantly in its protonated form under acidic conditions and becomes deprotonated at higher pH values [16] [33]. The fluorine substitution at position 5 influences the acidity of the carboxylic acid group through inductive electron-withdrawing effects [16].

At physiological pH (approximately 7.4), the compound would exist primarily in its anionic form due to deprotonation of the carboxylic acid group [16] [33]. This ionization behavior significantly affects solubility characteristics, with the deprotonated form showing enhanced water solubility compared to the neutral molecule [14] [16]. The pH-dependent equilibrium between neutral and ionic forms influences both physical properties and potential biological interactions [14] [33].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 5-fluoroindole-2-carboxylic acid through both proton (¹H) and carbon-13 (¹³C) analysis [13] [23]. ¹H Nuclear Magnetic Resonance spectra typically exhibit aromatic proton signals in the range of δ 6.5-7.7 parts per million, consistent with indole ring systems [23] [25]. The carboxylic acid proton generally appears significantly downfield due to deshielding effects [23].

¹³C Nuclear Magnetic Resonance spectroscopy reveals aromatic carbon signals in the δ 110-140 parts per million region, characteristic of indole derivatives [23] [25]. The carbonyl carbon of the carboxylic acid group typically resonates around δ 160-170 parts per million [25] [28]. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance spectroscopy can provide additional structural confirmation, with fluorine chemical shifts for aromatic fluorides typically appearing in the range of +80 to +170 parts per million relative to trichlorofluoromethane [31].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 5-fluoroindole-2-carboxylic acid reveals characteristic absorption bands that confirm functional group presence and molecular structure [20] [21]. The carbonyl (C=O) stretching frequency of the carboxylic acid group typically appears in the range of 1650-1680 cm⁻¹, which is consistent with carboxylic acid functionality [20] [21] [30]. The broad O-H stretching absorption of the carboxylic acid group is observed in the 2500-3300 cm⁻¹ region [20] [30].

The N-H stretching vibration of the indole ring system produces an absorption band in the 3300-3500 cm⁻¹ range [20] [21]. Aromatic C-H stretching frequencies appear around 3000-3100 cm⁻¹, while C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region [20] [21]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the indole ring system and provides a unique spectroscopic signature for identification purposes [20] [21].

Mass Spectrometry (MS) Analysis

Mass spectrometry analysis of 5-fluoroindole-2-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [5] [13]. The molecular ion peak appears at m/z 179, corresponding to the molecular weight of 179.15 grams per mole, with an observed intensity of 54.1% [5] [13]. The base peak in the mass spectrum occurs at m/z 161 with 100% relative intensity, representing loss of water (18 mass units) from the molecular ion [5] [13].

Significant fragment ions include m/z 133 with 73.9% intensity, likely corresponding to loss of the carboxylic acid group (46 mass units) [5] [13]. Additional fragments at m/z 107 (19.8% intensity) and m/z 80-81 (8.9% and 5.4% intensity respectively) provide structural information about ring fragmentation patterns [5] [13]. The fragmentation behavior is consistent with typical indole derivatives and confirms the proposed molecular structure [5] [13].

UV-Visible Spectroscopy

UV-Visible spectroscopy of 5-fluoroindole-2-carboxylic acid exhibits absorption characteristics typical of indole derivatives with extended conjugation [14] [26]. The compound displays absorption bands in the ultraviolet region, with specific wavelengths depending on solvent and pH conditions [14] [26]. Indole derivatives typically show absorption maxima around 280-290 nanometers due to π→π* transitions in the aromatic ring system [26].

The presence of the fluorine substituent and carboxylic acid group influences the electronic transitions and can cause shifts in absorption wavelengths compared to unsubstituted indole [14] [26]. pH-dependent spectral changes may occur due to ionization of the carboxylic acid group, potentially affecting both absorption wavelengths and extinction coefficients [14] [26]. These spectroscopic properties are valuable for quantitative analysis and structural confirmation purposes [26].

PropertyValueReference
Molecular FormulaC₉H₆FNO₂ [2] [3] [4]
Molecular Weight (g/mol)179.15 [2] [3] [4]
CAS Registry Number399-76-8 [2] [3] [4]
IUPAC Name5-fluoro-1H-indole-2-carboxylic acid [2] [4] [8]
Physical State (20°C)Solid [3] [6]
AppearanceWhite to light yellow to light orange powder/crystal [3] [6] [8]
Melting Point249-259°C (decomposition) [3] [6] [7]
Solubility in WaterInsoluble [15] [16]
Predicted pKa4.27 ± 0.30 [16]
Spectroscopic TechniqueParameterValue/RangeReference
Mass SpectrometryMolecular ion peak [M]⁺179 m/z (54.1% intensity) [5] [13]
Mass SpectrometryBase peak161 m/z (100% intensity) [5] [13]
Mass SpectrometryMajor fragment133 m/z (73.9% intensity) [5] [13]
Infrared SpectroscopyCarbonyl C=O stretch~1650-1680 cm⁻¹ [20] [21]
Infrared SpectroscopyN-H stretch~3300-3500 cm⁻¹ [20] [21]
¹H Nuclear Magnetic ResonanceAromatic protonsδ 6.5-7.7 ppm [23] [25]
¹³C Nuclear Magnetic ResonanceAromatic carbonsδ 110-140 ppm [23] [25]

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.03825660 g/mol

Monoisotopic Mass

179.03825660 g/mol

Heavy Atom Count

13

UNII

LFV2Z936CQ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

399-76-8

Wikipedia

5-fluoro-1H-indole-2-carboxylic acid

Dates

Last modified: 08-15-2023

Enhanced sensitivity of medullary depressor neurons to N-methyl-D-aspartate-glycine site antagonists in the spontaneously hypertensive rat

R Kapoor, V Kapoor
PMID: 9590571   DOI: 10.1111/j.1440-1681.1998.t01-6-.x

Abstract

1. The effects of the specific N-methyl-D-aspartate (NMDA)-glycine site antagonist 5-fluoro indole-2-carboxylic acid (FICA) and NMDA, microinjected into the vasodepressor caudal ventrolateral medulla, were compared in spontaneously hypertensive rats (SHR) and in Wistar-Kyoto (WKY) rats. 2. 5-Fluoro indole-2-carboxylic acid elicited a significant pressor response (+20.0 +/- 4.9 mmHg) in SHR, but no change was found in the basal blood pressure of WKY rats. 3. The depressor response due to NMDA microinjection was significantly larger in SHR (-48.0 +/- 4 mmHg) than in WKY rats (-23.0 +/- 1.9 mmHg). 4. Pre-injection of FICA attenuated the depressor effects of NMDA significantly, this blockade being significantly more pronounced in SHR (37.0 +/- 2.7 mmHg) than in WKY rats (12.0 +/- 1.2 mmHg). 5. The enhanced responses to FICA may reflect the lower levels of the endogenous NMDA-glycine antagonist kynurenic acid in SHR compared with WKY rats.


Blockade of the glycine modulatory site of NMDA receptors modifies dynorphin-induced behavioral effects

R Bakshi, A I Faden
PMID: 1970139   DOI: 10.1016/0304-3940(90)90797-d

Abstract

Intrathecal (i.t.) administration of the opioid dynorphin causes neurological dysfunction and tissue damage. It has been suggested that these effects of dynorphin may be mediated, in part, by N-methyl-D-aspartate (NMDA) receptors. In the present studies, recently developed compounds that block the glycine potentiation site of the NMDA receptor (Gly-NMDA site), including the competitive antagonist 5-fluoro-indole-2-carboxylic acid and the non-competitive antagonist 7-chlorokynurenic acid, prevented the neurologic deficits and mortality caused by i.t. dynorphin A(1-17). These findings are consistent with the hypothesis that dynorphin-induced neurological dysfunction involves activation of NMDA receptors. Moreover, blockade of the Gly-NMDA site may provide an alternative to blockade of the glutamate binding site or NMDA receptor ion channel as an in vivo pharmacological strategy to treat conditions previously associated with excitotoxin mediated tissue injury.


Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs

R Kamiński, B Przywara, M Gasior, Z Kleinrok, S J Czuczwar
PMID: 9660092   DOI: 10.1007/s007020050043

Abstract

5-Fluoroindole-2-carboxylic acid, an antagonist of the glycine site within the NMDA receptor complex, administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raised the convulsive threshold from 6.8 to 7.9 and 8.3 mA, respectively. At lower doses, it did not influence the threshold. However, lethality was observed 24h after administration of the threshold-elevating doses of this glycine site antagonist. 5-Fluoroindole-2-carboxylic acid (100 mg/kg), applied together with carbamazepine, valproate or phenobarbital, significantly reduced their ED50 values against maximal electroshock - from 13.9 to 7.5 mg/kg, from 291 to 242 mg/kg, and from 18.6 to 11.1 mg/kg, respectively. At the dose of 50 mg/kg, it also potentiated the protective activity of carbamazepine. However, 5-fluoroindole-2-carboxylic acid, up to 100 mg/kg, did not affect the anti-convulsive activity of diphenylhydantoin. When applied at doses equal to their ED50 values against maximal electroshock-induced convulsions, carbamazepine (13.9 mg/kg), phenobarbital (18.6 mg/kg) and valproate (291 mg/kg) did not affect the motor performance of mice in the chimney test. 5-Fluoroindole-2-carboxylic acid (100 mg/kg produced a significant motor impairment, at 50 mg/kg it did not affect the motor performance. The combined treatment of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with carbamazepine, phenobarbital or valproate, providing a 50% protection against maximal electroshock, resulted in motor impairment. Only the combination of 5-fluoroindole-2-carboxylic acid (50 mg/kg) with carbamazepine (8.6 mg/kg) did not significantly influence this parameter. Almost all of the antiepileptic drugs studied, when administered at doses equal to their ED50 values against maximal electroshock, did not influence retention in the passive avoidance task, which is a measure of long-term memory. Only valproate (291 mg/kg) worsened long-term memory. The combined treatment of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with carbamazepine or phenobarbital, providing a 50% protection against maximal electroshock, did not affect the retention. The combination of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with valproate (242 mg/kg) caused a significant impairment of long-term memory and mortality of 50% of animals 24h following the administration. The results suggest that the blockade of the strychnine-insensitive glycine site may lead to an enhancement of the protective activity of some conventional antiepileptic drugs, which is associated with pronounced side-effects and lethality in some cases.


Quisqualate activates N-methyl-D-aspartate receptor channels in hippocampal neurons maintained in culture

T J Grudt, C E Jahr
PMID: 1970115   DOI:

Abstract

Whole-cell and single-channel patch-clamp recordings from hippocampal neurons in culture have been used to study the receptor channel selectivity of the glutamate analog quisqualate. The dose-response relationship of quisqualate acting at the N-methyl-D-aspartate (NMDA) receptor was measured as that portion of the whole-cell current activated by quisqualate that could be blocked by the addition of two NMDA antagonists, 5-fluoroindole-2-carboxylic acid, a competitive antagonist of the NMDA receptor-associated glycine site, and D-2-amino-5-phosphonovalerate, a competitive NMDA binding site antagonist. We found that quisqualate was 10-fold less potent than NMDA. In outside-out patches quisqualate activates single-channel events that range in conductance from 5 to 50 pS. The NMDA antagonists 5-fluoroindole-2-carboxylic acid and D-2-amino-5-phosphonovalerate completely blocked all of the 40-50-pS channel openings in the presence of quisqualate. These results indicate that quisqualate gates 40-50-pS events by activating NMDA receptor channels.


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